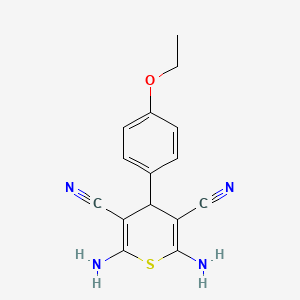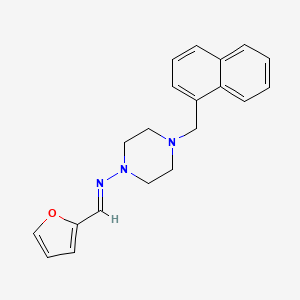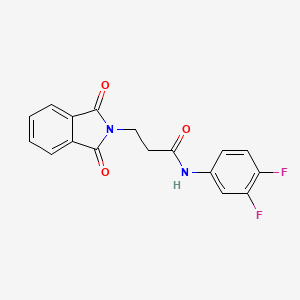![molecular formula C17H21ClN2O4S B5524423 4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)
4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine belongs to a class of compounds known for their complex molecular structures and potential for various applications. Similar compounds have been studied for their pharmacological properties and chemical characteristics.
Synthesis Analysis
- The synthesis of similar compounds often involves multiple steps, including reactions like amidation and the use of specific reagents such as chlorosulfonic acid and ammonia gas. For instance, Hayun et al. (2012) described the synthesis of a related compound using chlorosulfonic acid and amidation (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Molecular Structure Analysis
- Molecular structure characterization typically involves various spectroscopic techniques. In a study by Mamatha S.V et al. (2019), NMR, IR, and Mass spectral studies were employed for structural confirmation (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Chemical Reactions and Properties
- The reactivity of such compounds often involves interactions with other chemical entities. For example, Chumachenko et al. (2015) explored the reaction of a morpholino-1,3-oxazole-4-carbonitrile with hydrazine hydrate, leading to different reaction products depending on the substituents (Chumachenko, Shablykin, & Brovarets, 2015).
Physical Properties Analysis
- Physical properties such as solubility and crystallinity are crucial for understanding these compounds. The solubility in various solvents and crystalline nature can be studied using methods like X-ray diffraction, as demonstrated by Mamatha S.V et al. (2019) (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Chemical Properties Analysis
- Chemical properties include reactivity with other compounds, stability, and potential biological activities. Studies like those conducted by D. N. Rao et al. (2014) can provide insights into these aspects through characterization and pharmacological studies (Rao, Prasad, Spoorthy, Rao, & Ravindranath, 2014).
Wissenschaftliche Forschungsanwendungen
Catalytic Reactivity and Synthesis
Research on oxorhenium(V) complexes with phenolate-oxazoline ligands has shown significant influence on the O-atom-transfer reactivity, highlighting the role of isomeric forms in catalytic activities. This study provides insights into the synthetic and catalytic applications of oxazoline derivatives in the context of metal complex catalysis, which may relate to the synthesis and reactivity of the specified compound (J. Schachner et al., 2014).
Antimicrobial Activity
Research has demonstrated the antimicrobial properties of compounds containing morpholine and sulfonyl groups against multidrug-resistant strains, indicating potential applications in combating antibiotic resistance. This suggests that derivatives like the specified compound could have applications in developing new antimicrobial agents (M. A. Oliveira et al., 2015).
Pharmacological Studies
Synthesis and pharmacological studies of sulfur-containing 1,2,4-triazole derivatives, including those with morpholine groups, have shown good antibacterial and antifungal activities. These findings indicate potential pharmacological applications of related compounds in drug discovery and development (D. N. Rao et al., 2014).
Acaricidal and Insecticidal Activity
A series of oxazolines containing sulfone/sulfoxide groups have been designed and tested for their acaricidal and insecticidal activities, demonstrating the utility of such compounds in the development of environmentally friendly pesticides (Xiuling Yu et al., 2016).
Synthesis and Characterization
Studies on the synthesis and characterization of new heterocyclic compounds, including those involving morpholine and oxazoline structures, have shown their potential in creating materials with unique properties, suggesting applications in materials science and engineering (S. Mallakpour et al., 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-(2-methylpropyl)-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S/c1-12(2)11-15-19-16(17(24-15)20-7-9-23-10-8-20)25(21,22)14-5-3-13(18)4-6-14/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAINPQPZTTYFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=C(O1)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate](/img/structure/B5524345.png)
![5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524355.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)
![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)


![2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)
![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)
![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5524390.png)



![2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)